molecular formula C11H11NO3 B1520760 (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid CAS No. 938459-17-7

(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Cat. No.: B1520760
CAS No.: 938459-17-7
M. Wt: 205.21 g/mol
InChI Key: UUCMKMSXYMSZJV-UHFFFAOYSA-N
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Description

(5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid typically involves the Fischer indole synthesis. This method involves the reaction of phenylhydrazine with cyclohexanone derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under specific conditions.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of carboxylic acids and other oxidized derivatives.

  • Reduction: Reduction reactions can produce reduced forms of the compound, such as alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various substituted indole derivatives.

Scientific Research Applications

(5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid has several scientific research applications, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: Indole derivatives are known for their biological activities, and this compound may be studied for its potential biological effects.

  • Medicine: Indole derivatives have been investigated for their therapeutic potential in various diseases, including cancer and neurological disorders.

  • Industry: This compound can be used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which (5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific receptors or enzymes, leading to biological responses. Further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

  • Indole-3-acetic acid (IAA)

  • 5-Methoxy-2-methyl-3-indoleacetic acid

  • 5-Hydroxyindole-3-acetic acid (5-HIAA)

  • 5-Methylindole-3-acetic acid

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Properties

IUPAC Name

2-(5-methyl-2-oxo-1,3-dihydroindol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-6-2-3-9-7(4-6)8(5-10(13)14)11(15)12-9/h2-4,8H,5H2,1H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCMKMSXYMSZJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661655
Record name (5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938459-17-7
Record name (5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Reactant of Route 2
(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Reactant of Route 3
(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Reactant of Route 4
(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Reactant of Route 5
(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

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